molecular formula C20H19F2N3O3 B7462488 N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No. B7462488
M. Wt: 387.4 g/mol
InChI Key: HGAIXATVIWNGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide, also known as Dabrafenib, is a potent inhibitor of BRAF kinase, which is a key oncogenic driver in melanoma. This compound has been approved by the FDA for the treatment of unresectable or metastatic melanoma with BRAF V600E mutation.

Mechanism of Action

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide selectively inhibits BRAF kinase, which is a key component of the mitogen-activated protein kinase (MAPK) pathway. This pathway is frequently activated in melanoma with BRAF V600E mutation, leading to uncontrolled cell proliferation and survival. This compound blocks the activity of BRAF kinase, thereby inhibiting the MAPK pathway and inducing apoptosis in melanoma cells.
Biochemical and Physiological Effects
This compound has been shown to have a potent antitumor effect in melanoma with BRAF V600E mutation. In addition to inducing apoptosis, this compound also inhibits cell migration and invasion, which are important processes involved in tumor metastasis. However, this compound can also cause some adverse effects, including skin rash, fever, and fatigue.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a highly specific inhibitor of BRAF kinase, which makes it a valuable tool for studying the role of the MAPK pathway in cancer. However, this compound is not effective in all types of melanoma, and it can also induce resistance in some cases. Therefore, it is important to carefully select the appropriate cell lines and experimental conditions when using this compound in lab experiments.

Future Directions

There are several future directions for the development of N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide and related compounds. One direction is to improve the efficacy of this compound in melanoma by combining it with other targeted therapies or immunotherapies. Another direction is to explore the potential of this compound in other types of cancer with BRAF mutations, such as lung cancer and colorectal cancer. Moreover, the development of novel BRAF inhibitors with improved selectivity and pharmacokinetic properties is also an important direction for future research.
Conclusion
This compound is a potent inhibitor of BRAF kinase that has been approved for the treatment of melanoma with BRAF V600E mutation. This compound has shown promising results in preclinical and clinical trials, and it has become an important tool for studying the MAPK pathway in cancer. However, there are still some limitations and challenges in the use of this compound, and further research is needed to optimize its efficacy and safety in cancer treatment.

Synthesis Methods

The synthesis of N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves several steps, including the reaction of 3,4-difluoroaniline with ethyl 2-oxo-2-(2-oxopyrrolidin-1-yl)acetate, followed by the reaction of the resulting intermediate with 4-bromobenzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been extensively studied in preclinical and clinical trials for the treatment of melanoma with BRAF V600E mutation. In a phase III clinical trial, this compound showed a significantly improved overall survival rate compared to chemotherapy in patients with metastatic melanoma. Moreover, this compound has been shown to have a synergistic effect with MEK inhibitors in the treatment of melanoma.

properties

IUPAC Name

N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c21-16-7-6-15(10-17(16)22)24-18(26)11-23-20(28)14-4-1-3-13(9-14)12-25-8-2-5-19(25)27/h1,3-4,6-7,9-10H,2,5,8,11-12H2,(H,23,28)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAIXATVIWNGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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